molecular formula C18H19N3O4 B2935431 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-3-yl]oxy}pyrazine CAS No. 2034473-79-3

2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-3-yl]oxy}pyrazine

Cat. No.: B2935431
CAS No.: 2034473-79-3
M. Wt: 341.367
InChI Key: PYZABXCQZATBGS-UHFFFAOYSA-N
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Description

2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-3-yl]oxy}pyrazine is a complex organic compound that features a unique combination of a pyrazine ring, a piperidine ring, and a 2,3-dihydro-1,4-benzodioxine moiety

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting neurological disorders.

    Materials Science: Its ability to undergo various chemical reactions makes it useful in the synthesis of advanced materials.

    Biological Research: The compound can be used as a probe to study various biological pathways.

Future Directions

The future directions for this compound could involve finding more efficient synthesis methods, as the current method involves several steps and may result in unwanted reactions . Additionally, more research could be done to fully understand the mechanism of action and potential applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multiple steps:

    Formation of 2,3-dihydro-1,4-benzodioxine: This can be achieved through ring-closing metathesis using a nitro-Grela catalyst.

    Synthesis of the piperidine derivative: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives.

    Coupling of the benzodioxine and piperidine moieties: This step involves the formation of a carbonyl linkage between the two rings.

    Formation of the pyrazine ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine moiety.

    Reduction: Reduction reactions can occur at the carbonyl group linking the benzodioxine and piperidine rings.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the benzodioxine moiety can lead to the formation of quinones, while reduction of the carbonyl group can yield alcohols.

Mechanism of Action

The mechanism of action of 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-3-yl]oxy}pyrazine lies in its combination of three distinct moieties, which imparts unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-18(16-12-23-14-5-1-2-6-15(14)25-16)21-9-3-4-13(11-21)24-17-10-19-7-8-20-17/h1-2,5-8,10,13,16H,3-4,9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZABXCQZATBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)OC4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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